molecular formula C18H15BrN2O2 B12771268 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline CAS No. 81892-49-1

6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12771268
CAS No.: 81892-49-1
M. Wt: 371.2 g/mol
InChI Key: NLZMOZGKKLOJEM-LDKJASCWSA-N
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Description

6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroquinoline to obtain 6-bromo-1,2,3,4-tetrahydroquinoline . This intermediate is then subjected to oximation and cinnamoylation reactions to introduce the oximino and cinnamoyl groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The oximino and cinnamoyl groups play crucial roles in its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups: bromine, oximino, and cinnamoyl.

Properties

CAS No.

81892-49-1

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

(E)-1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H15BrN2O2/c19-14-7-8-17-15(12-14)16(20-23)10-11-21(17)18(22)9-6-13-4-2-1-3-5-13/h1-9,12,23H,10-11H2/b9-6+,20-16-

InChI Key

NLZMOZGKKLOJEM-LDKJASCWSA-N

Isomeric SMILES

C\1CN(C2=C(/C1=N\O)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(C2=C(C1=NO)C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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